molecular formula C23H27NO3S B2880378 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one CAS No. 1706334-07-7

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one

Cat. No.: B2880378
CAS No.: 1706334-07-7
M. Wt: 397.53
InChI Key: STTLSERVJYVBMX-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C23H27NO3S and its molecular weight is 397.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Additional preclinical DMPK and toxicology studies were conducted to support its clinical development .

Result of Action

Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats . The compound also showed significant inhibition of I, II, and III type adaptive immunity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, due to the unique structure of the skin, the efficacy of locally applied JAK inhibitors for treating atopic dermatitis (AD) can be limited . This compound, when prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .

Properties

IUPAC Name

1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3S/c1-28(26,27)21-14-19-12-13-20(15-21)24(19)23(25)16-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-22H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLSERVJYVBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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